molecular formula C16H16N4O3 B12590961 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one CAS No. 648894-89-7

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one

Cat. No.: B12590961
CAS No.: 648894-89-7
M. Wt: 312.32 g/mol
InChI Key: ZEJIRXXEXUXRIF-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,5-dien-1-one core with substituents that include a nitrophenyl group and a propylimino group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the condensation of 4-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazone linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
  • 4-[2-(4-Methoxyphenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one

Uniqueness

4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

648894-89-7

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-2-(propyliminomethyl)phenol

InChI

InChI=1S/C16H16N4O3/c1-2-9-17-11-12-10-14(5-8-16(12)21)19-18-13-3-6-15(7-4-13)20(22)23/h3-8,10-11,21H,2,9H2,1H3

InChI Key

ZEJIRXXEXUXRIF-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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